Tribendilol
CAS No.: 96258-13-8
Cat. No.: VC3846020
Molecular Formula: C18H22N4O4
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96258-13-8 |
|---|---|
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 1-(2H-benzotriazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
| Standard InChI | InChI=1S/C18H22N4O4/c1-24-15-6-2-3-7-16(15)25-10-9-19-11-13(23)12-26-17-8-4-5-14-18(17)21-22-20-14/h2-8,13,19,23H,9-12H2,1H3,(H,20,21,22) |
| Standard InChI Key | ZYRINAZRTBCAEE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O |
| Canonical SMILES | COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O |
Introduction
Chemical Identity and Structural Profile
Tribendilol’s molecular architecture positions it within the class of beta-adrenergic blocking agents. Its structural specificity is characterized by a pentacyclic framework, though the exact stereochemical configuration requires further elucidation. The compound’s physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.39 g/mol |
| CAS Registry Number | 96258-13-8 |
| Storage Conditions | -20°C (powder), -80°C (solution) |
| Synonyms | K0744Q5ALP |
The stability of Tribendilol under varying temperatures underscores its suitability for long-term pharmacological studies, though its solubility profile in aqueous and organic solvents remains to be fully characterized .
Pharmacological Classification and Mechanism of Action
Preclinical models suggest that Tribendilol’s efficacy in lowering blood pressure may involve ancillary vasodilatory effects, potentially mediated through nitric oxide modulation or calcium channel blockade . Such pleiotropic actions could differentiate it from older beta-blockers associated with adverse metabolic effects, though confirmatory studies are lacking.
Therapeutic Applications and Clinical Efficacy
Hypertension Management
| Parameter | Beta-Blockers | ACE Inhibitors |
|---|---|---|
| Systolic BP Reduction | 12–15 mmHg | 14–18 mmHg |
| Diastolic BP Reduction | 8–10 mmHg | 9–12 mmHg |
| Stroke Risk Reduction | 15–20% | 25–30% |
Tribendilol’s efficacy in these outcomes remains untested in large-scale trials, though its molecular structure suggests potential advantages in lipophilicity and central nervous system penetration.
Cardiac Arrhythmias
Beta-blockers remain cornerstone therapies for atrial fibrillation and ventricular tachyarrhythmias. Tribendilol’s potential antiarrhythmic effects warrant exploration, particularly its ability to prolong atrial refractory periods and suppress ectopic pacemaker activity.
Pharmacokinetic Properties
No direct pharmacokinetic data for Tribendilol are available in the reviewed literature. Extrapolating from structurally related beta-blockers:
-
Absorption: Likely >90% oral bioavailability, with peak plasma concentrations within 1–4 hours.
-
Metabolism: Hepatic cytochrome P450 pathways (CYP2D6 predominance), yielding active metabolites.
-
Elimination: Renal excretion (60–70%) with a half-life of 3–6 hours .
These projections require validation through dedicated pharmacokinetic studies.
Current Research and Future Directions
Tribendilol remains in exploratory phases of development, with no registered clinical trials as of April 2025 . Priority research areas include:
-
Receptor Selectivity Profiling: Clarifying β1 vs. β2 affinity ratios through radioligand binding assays.
-
Metabolic Impact Studies: Assessing effects on glucose homeostasis and lipid metabolism—a critical consideration given the diabetogenic potential of some beta-blockers.
-
Comparative Effectiveness Trials: Benchmarking against established agents like metoprolol and carvedilol in hypertension and heart failure populations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume